5-Fluoro-4-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine
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Overview
Description
5-Fluoro-4-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a fluorine atom and a pyrrolidinyl group. This compound also contains a trifluoromethyl group attached to a triazolo-pyridazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 5-Fluoro-4-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents such as dichloromethane and bases like triethylamine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
5-Fluoro-4-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 5-Fluoro-4-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, resulting in the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar compounds to 5-Fluoro-4-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine include:
3-Trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl and triazole moieties and are known for their broad-spectrum pharmaceutical activity.
Triazolo-pyrazine derivatives: These compounds have similar structural features and are studied for their anticancer and antimicrobial properties.
Triazolo-thiadiazine derivatives: These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for targeted therapeutic applications.
Properties
Molecular Formula |
C15H13F4N7O |
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Molecular Weight |
383.30 g/mol |
IUPAC Name |
6-[[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]methoxy]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C15H13F4N7O/c16-10-5-20-8-21-13(10)25-4-3-9(6-25)7-27-12-2-1-11-22-23-14(15(17,18)19)26(11)24-12/h1-2,5,8-9H,3-4,6-7H2 |
InChI Key |
SUXVQUGTRYCEDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1COC2=NN3C(=NN=C3C(F)(F)F)C=C2)C4=NC=NC=C4F |
Origin of Product |
United States |
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